
(1,1-difluoro-2-isocyanatoethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,1-difluoro-2-isocyanatoethyl)benzene is an organic compound with the molecular formula C9H7F2NO It contains a benzene ring substituted with a difluoroisocyanatoethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-difluoro-2-isocyanatoethyl)benzene typically involves the introduction of the difluoroisocyanatoethyl group to a benzene ring. One common method is through the reaction of benzene with a difluoromethylating agent followed by the introduction of an isocyanate group. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield.
化学反応の分析
Types of Reactions
(1,1-difluoro-2-isocyanatoethyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The difluoroisocyanatoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines.
科学的研究の応用
(1,1-difluoro-2-isocyanatoethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
作用機序
The mechanism of action of (1,1-difluoro-2-isocyanatoethyl)benzene involves its interaction with molecular targets such as enzymes or receptors. The difluoroisocyanatoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The pathways involved may include inhibition of enzyme activity or alteration of protein structure.
類似化合物との比較
Similar Compounds
(1,1-difluoro-2-isocyanatoethyl)benzene: Unique due to the presence of both difluoro and isocyanate groups.
(1,1-difluoroethyl)benzene: Lacks the isocyanate group, leading to different reactivity and applications.
(2-isocyanatoethyl)benzene:
特性
CAS番号 |
2649014-69-5 |
|---|---|
分子式 |
C9H7F2NO |
分子量 |
183.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



